molecular formula C14H15ClN2O3 B2981764 2-Chloro-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]acetamide CAS No. 2411200-34-3

2-Chloro-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]acetamide

Cat. No.: B2981764
CAS No.: 2411200-34-3
M. Wt: 294.74
InChI Key: REKJBOQKXHEJGA-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a chloroacetamide moiety and an isoquinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the isoquinoline derivative, which is then functionalized to introduce the hydroxypropyl group.

    Amidation: The final step involves the formation of the acetamide linkage, typically through the reaction of the chlorinated intermediate with an amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the isoquinoline moiety can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme mechanisms or as a ligand in receptor studies.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The isoquinoline derivative can interact with various receptors or enzymes, modulating their activity through non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(hydroxymethyl)acetamide: Similar in structure but lacks the isoquinoline moiety.

    N-(2-Hydroxyethyl)-2-chloroacetamide: Contains a hydroxyethyl group instead of the hydroxypropyl group.

    Isoquinoline derivatives: Compounds like isoquinoline-1-carboxamide share the isoquinoline core but differ in functional groups.

Uniqueness

2-Chloro-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]acetamide is unique due to the combination of the chloroacetamide and isoquinoline moieties. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c15-7-13(19)16-8-11(18)9-17-6-5-10-3-1-2-4-12(10)14(17)20/h1-6,11,18H,7-9H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKJBOQKXHEJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN(C2=O)CC(CNC(=O)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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